Cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate
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Overview
Description
Cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 3-chloro-4-fluoroaniline: This can be synthesized from 3-chloro-4-fluoronitrobenzene through a reduction reaction using a suitable reducing agent like iron powder in the presence of hydrochloric acid.
Formation of 3-chloro-4-fluorophenylsulfonyl chloride: This intermediate is prepared by reacting 3-chloro-4-fluoroaniline with chlorosulfonic acid.
Synthesis of sulfonylpiperazine intermediate: The 3-chloro-4-fluorophenylsulfonyl chloride is then reacted with piperazine to form the sulfonylpiperazine intermediate.
Final coupling reaction: The sulfonylpiperazine intermediate is coupled with cyclopropylmethyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylpiperazine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- 4-fluoro-3-chlorophenylboronic acid
- 3-chloro-4-fluorophenyl-based benzamide compounds
Uniqueness
Cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate is unique due to its combination of a cyclopropylmethyl group, a sulfonylpiperazine moiety, and a 3-chloro-4-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
cyclopropylmethyl 4-(3-chloro-4-fluorophenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O4S/c16-13-9-12(3-4-14(13)17)24(21,22)19-7-5-18(6-8-19)15(20)23-10-11-1-2-11/h3-4,9,11H,1-2,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNGKMAVYLBTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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